2-chloro-N-(5-chloro-2-cyanophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(5-chloro-2-cyanophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2O/c10-4-9(14)13-8-3-7(11)2-1-6(8)5-12/h1-3H,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIULOSOFIJGOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501256253 | |
| Record name | 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
189083-68-9 | |
| Record name | 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=189083-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(5-chloro-2-cyanophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501256253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Chloro N 5 Chloro 2 Cyanophenyl Acetamide
Precursor Synthesis and Optimization
Synthesis of Halogenated Cyanoaniline Intermediates (e.g., 5-chloro-2-cyanoaniline)
The synthesis of substituted halogenated anilines, such as 5-chloro-2-cyanoaniline, can be approached through several strategic pathways. A common method involves the multi-step transformation of a suitable aniline (B41778) precursor. For instance, a general strategy for preparing cyanoanilines involves the halogenation of a substituted aniline, followed by a cyanation reaction.
One plausible route begins with a commercially available aniline derivative. The process typically involves:
Halogenation: Introducing a halogen, such as chlorine or bromine, onto the aromatic ring of an aniline precursor. This can be achieved using various halogenating agents like N-chlorosuccinimide or dibromohydantoin in a suitable solvent. google.com
Cyanation: The halogenated aniline is then subjected to a cyanation reaction to introduce the cyano (-CN) group. This transformation is often accomplished using a metal cyanide, such as cuprous cyanide (CuCN), in a high-boiling polar aprotic solvent like dimethylformamide (DMF). google.com The reaction mixture is heated to high temperatures to drive the nucleophilic substitution.
An alternative approach involves starting with a substituted halogenated 1-chlorobenzene. This method utilizes a transition metal catalyst, such as a palladium or nickel complex, to facilitate the reaction between the chlorobenzene derivative and an imine. google.com The resulting N-aryl imine intermediate is then hydrolyzed, typically with an aqueous acid, to yield the desired primary aniline. google.com This pathway offers a different strategic entry to complex aniline structures.
Optimization of these processes focuses on reaction conditions, catalyst selection, and purification methods to maximize yield and purity, which are crucial for the subsequent amidation step.
Synthesis of Chloroacetyl Chloride or Related Acylating Agents
Chloroacetyl chloride is a bifunctional compound that serves as the acylating agent in this synthesis. wikipedia.org It is a highly reactive chemical building block produced through several industrial methods.
Common synthetic routes to chloroacetyl chloride include:
Reaction of Chloroacetic Acid with Chlorinating Agents: Chloroacetic acid can be converted to chloroacetyl chloride by reacting it with common chlorinating agents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosgene (COCl₂). wikipedia.orgchemicalbook.com
Chlorination of Acetyl Chloride: This method involves the direct chlorination of acetyl chloride. The reaction can be performed in the presence of stronger aliphatic acids, which act as catalysts. chemicalbook.com
Oxidation of Vinylidene Chloride: An industrial process involves the oxidation of vinylidene chloride to produce chloroacetyl chloride. wikipedia.org This reaction is highly exothermic and requires careful temperature control to minimize the formation of byproducts.
Purification of crude chloroacetyl chloride is essential to remove impurities that could interfere with subsequent reactions. A multi-step purification process may involve adsorption with activated carbon to remove certain impurities, neutralization of acidic components with zinc granules, and fractional distillation to separate impurities based on boiling point, ultimately yielding high-purity chloroacetyl chloride. google.com
Amide Bond Formation Strategies
The central transformation in the synthesis of 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide is the formation of the amide bond between the 5-chloro-2-cyanoaniline precursor and an acylating agent derived from chloroacetic acid. Various strategies, from classical methods to modern catalytic systems, can be employed to achieve this.
Conventional Acylation Protocols (e.g., using acyl halides)
The most direct and widely used method for forming the amide bond is the reaction of the amine (5-chloro-2-cyanoaniline) with a highly reactive acyl halide, specifically chloroacetyl chloride. This reaction, often referred to as N-acylation or the Schotten-Baumann reaction, is a nucleophilic acyl substitution. mychemblog.comvedantu.com
The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline onto the electrophilic carbonyl carbon of chloroacetyl chloride. vedantu.compearson.com This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. The reaction is typically carried out in an aprotic solvent, and a base such as pyridine (B92270), triethylamine, or sodium hydroxide (B78521) is required to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. mychemblog.com
This method is often efficient, with rapid reaction times, and the acylated products can frequently be isolated in high yields without extensive purification. derpharmachemica.comtandfonline.com
Modern Coupling Reagent Applications (e.g., HATU, T3P)
Modern synthetic chemistry often favors the use of coupling reagents to facilitate amide bond formation directly from a carboxylic acid (chloroacetic acid) and an amine. This approach avoids the need to prepare the highly reactive and often moisture-sensitive acyl chloride. Among the most effective modern reagents are HATU and T3P®.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is a powerful uronium/aminium salt-based coupling reagent known for its high efficiency and fast reaction rates. mychemblog.comacs.org It functions by activating the carboxylic acid to form a highly reactive O-acylisourea intermediate (an active ester derived from 1-hydroxy-7-azabenzotriazole, HOAt). mychemblog.com This activated species is then readily attacked by the amine nucleophile to form the amide bond. HATU-mediated couplings are typically performed in aprotic solvents like DMF or acetonitrile in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA). acs.orgnih.gov
T3P® (Propanephosphonic Acid Anhydride): T3P® is a cyclic phosphonic acid anhydride that serves as an excellent dehydrating agent for amide bond formation. ribbitt.comyoutube.com Its mechanism involves the activation of the carboxylic acid by converting the carbonyl oxygen into a good leaving group. ribbitt.com This activated intermediate is then susceptible to nucleophilic attack by the amine. A significant advantage of T3P® is that its byproducts are water-soluble, which greatly simplifies the reaction workup and product purification, often requiring only a simple aqueous extraction. ribbitt.comresearchgate.netrxweb-prd.com This method is known for producing high-purity products in excellent yields under mild conditions and is particularly effective for coupling non-nucleophilic anilines. rxweb-prd.comorganic-chemistry.org
Interactive Table: Comparison of Modern Amide Coupling Reagents
| Feature | HATU | T3P® (Propanephosphonic Acid Anhydride) |
|---|---|---|
| Reagent Type | Uronium/Aminium Salt | Cyclic Phosphonic Acid Anhydride |
| Mechanism | Forms a highly reactive HOAt-ester | Activates carboxylic acid via dehydration |
| Byproducts | Tetramethylurea, HOAt salts | Water-soluble phosphate salts |
| Workup | Typically requires chromatography | Simple aqueous extraction is often sufficient |
| Reaction Speed | Very fast | Fast to moderate |
| Advantages | High efficiency, widely used | Excellent yields, high product purity, simple workup, non-toxic byproducts ribbitt.com |
| Common Base | DIPEA, TEA | Pyridine, TEA, DIPEA |
Catalyst-Mediated Synthesis
Catalytic methods for amide bond formation represent a greener and more atom-economical approach, as they avoid the use of stoichiometric activating agents.
Boric Acid Catalysis: Boric acid and its derivatives have emerged as effective catalysts for the direct amidation of carboxylic acids with amines, including poorly nucleophilic anilines. researchgate.netbohrium.com The reaction proceeds under dehydrative conditions, often at elevated temperatures. The boric acid catalyst is believed to activate the carboxylic acid, facilitating the nucleophilic attack by the amine. researchgate.net This method is advantageous due to the low cost and ready availability of the catalyst. researchgate.net
Lewis Acid Catalysis: Lewis acids can catalyze N-acylation reactions by activating the acylating agent. wikipedia.org In the context of synthesizing this compound, a Lewis acid like zinc chloride (ZnCl₂) could be used to coordinate with the carbonyl oxygen of chloroacetyl chloride or a related anhydride. semanticscholar.orgresearchgate.net This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic aniline nitrogen. semanticscholar.org This approach can lead to good yields under solvent-free or mild conditions.
Biocatalysis: The use of enzymes for amide bond synthesis is a rapidly developing field that offers a highly sustainable alternative to traditional chemical methods. nih.govresearchgate.net Engineered enzymes, such as amide bond synthetases (ABS) or variants of nitrile synthetase, can catalyze the direct condensation of a carboxylic acid and an amine. nih.gov These reactions are conducted in aqueous media under mild pH and temperature conditions. Another biocatalytic strategy involves the use of nitrile hydratase enzymes, which can be combined with a chemocatalyst in a one-pot reaction to construct amide bonds from nitriles and aryl halides. nih.gov While still an emerging technology for specific industrial syntheses, biocatalysis offers unparalleled selectivity and environmental benefits. researchgate.net
Interactive Table: Overview of Catalyst-Mediated Amidation Strategies
| Catalytic Method | Typical Catalyst | Key Principle | Advantages |
|---|---|---|---|
| Boric Acid Catalysis | Boric Acid (B(OH)₃), Boronic Acids | Dehydrative condensation; activates carboxylic acid | Inexpensive, readily available catalyst, suitable for poorly nucleophilic amines researchgate.netresearchgate.net |
| Lewis Acid Catalysis | ZnCl₂, Yb(OTf)₃, FeCl₃ | Activates the acylating agent (e.g., acyl halide) by withdrawing electron density wikipedia.orgsemanticscholar.org | Can proceed under mild or solvent-free conditions, good yields semanticscholar.orgresearchgate.net |
| Biocatalysis | Amide Synthetase, Nitrile Hydratase | Enzyme-mediated condensation of acid and amine or nitrile hydration/coupling nih.govnih.gov | Environmentally benign (aqueous media, mild conditions), high selectivity, sustainable nih.gov |
Process Optimization and Scalability Considerations in Laboratory Synthesis
The successful transition of a synthetic route from a laboratory scale to a larger, more industrial production hinges on careful process optimization and scalability considerations. This involves a detailed examination of reaction conditions to maximize yield and selectivity, alongside the development of effective purification strategies.
Reaction Condition Tuning for Enhanced Yield and Selectivity
The synthesis of acetamides, such as this compound, typically involves the reaction of an amine with an acyl chloride. nih.gov The yield and selectivity of this acylation reaction are highly dependent on several factors that can be meticulously tuned.
Solvent and Base Selection: The choice of solvent and base is critical. While some syntheses of similar compounds have been carried out in glacial acetic acid nih.gov, others utilize solvents like dichloromethane orgsyn.org or ethanol. The reaction of chloroacetyl chloride with various amines has been successfully conducted at room temperature. ijpsr.info The addition of a base, such as sodium acetate or pyridine, is often necessary to neutralize the hydrogen chloride byproduct. nih.govorgsyn.org
Temperature Control: Temperature plays a crucial role in controlling the reaction rate and minimizing the formation of side products. Many related acetamide (B32628) syntheses are initiated at reduced temperatures, such as in an ice-bath, and then allowed to proceed at room temperature. nih.gov For instance, the synthesis of N-(2-pyridyl)triflimide is conducted at -78°C before being warmed to room temperature. orgsyn.org
Stoichiometry of Reactants: The molar ratio of the reactants can significantly impact the reaction outcome. A slight excess of the acylating agent, chloroacetyl chloride, is often employed to ensure complete conversion of the amine. nih.gov
Table 1: Parameters for Reaction Condition Tuning
| Parameter | Influence on Synthesis | Typical Conditions for Acetamide Synthesis |
|---|---|---|
| Solvent | Affects solubility of reactants, reaction rate, and can influence side reactions. | Dichloromethane, Acetic Acid, Ethanol |
| Base | Neutralizes acidic byproducts, driving the reaction to completion. | Pyridine, Sodium Acetate, Triethylamine |
| Temperature | Controls reaction kinetics and selectivity. Lower temperatures can reduce side product formation. | -78°C to Room Temperature |
| Reactant Ratio | Ensures complete conversion of the limiting reagent. | Slight excess of the acylating agent. |
Purification Methodologies in Synthesis Research
Obtaining a high-purity product is paramount in chemical synthesis. For this compound and related compounds, several purification techniques are commonly employed.
Crystallization: Recrystallization is a powerful technique for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool, leading to the formation of crystals with higher purity. Ethanol is a commonly used solvent for the recrystallization of chloroacetamide derivatives. ijpsr.infonih.gov
Chromatography: While not always necessary for simple acetamide syntheses, column chromatography can be used for the purification of more complex reaction mixtures or to isolate products with very high purity.
Washing: After filtration, the solid product is typically washed with a solvent in which the desired product has low solubility but impurities are soluble. Cold water is frequently used for this purpose in acetamide synthesis. ijpsr.infonih.gov
Green Chemistry Principles in Synthetic Route Development
The application of green chemistry principles to chemical synthesis aims to reduce the environmental impact of chemical processes. mdpi.com This includes minimizing waste, using less hazardous chemicals, and improving energy efficiency.
Solvent-Free or Alternative Solvent Approaches
A key aspect of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Research into alternative, more environmentally benign solvents is ongoing.
Water as a Solvent: For some reactions, water can be an excellent green solvent. The synthesis of certain 2-chloro-N-alkyl/aryl acetamide derivatives has been successfully performed in an aqueous medium. ijpsr.info
Solvent-Free Reactions: In some cases, reactions can be conducted without a solvent, a technique known as neat or solvent-free synthesis. This approach significantly reduces waste and can sometimes lead to faster reaction times. mdpi.com
Green Solvents: The use of "green solvents" derived from renewable resources or those with a lower environmental impact is gaining traction. Examples include ionic liquids and supercritical fluids. While specific applications to this compound are not widely reported, the broader field of pharmaceutical synthesis is actively exploring these alternatives. scispace.com
Energy-Efficient Synthesis Protocols (e.g., microwave irradiation)
Improving energy efficiency is another cornerstone of green chemistry. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.
Microwave Irradiation: Microwave energy can directly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields compared to conventional heating methods. researchgate.netjchps.com This technique has been successfully applied to the synthesis of various heterocyclic compounds and acetamide derivatives. researchgate.netclockss.org The benefits of MAOS include shorter reaction times, increased yields, and the suppression of side product formation. clockss.org For example, the synthesis of "2-Chloro-N-p-tolylacetamide" was completed in 5-10 minutes with 50-80% yield using microwave irradiation, compared to 5-6 hours required for conventional synthesis. researchgate.net
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Heating | Microwave Irradiation |
|---|---|---|
| Reaction Time | Hours | Minutes researchgate.netclockss.org |
| Energy Consumption | Higher | Lower |
| Yield | Often lower | Often higher researchgate.netjchps.com |
| Side Products | More prevalent | Reduced or eliminated clockss.org |
Chemical Transformations and Reactivity Profiles of 2 Chloro N 5 Chloro 2 Cyanophenyl Acetamide
Reactivity at the Amide Functionality
The amide group, while generally stable, can participate in several characteristic reactions, particularly under forcing conditions. Its reactivity is centered on the nucleophilicity of the nitrogen atom and the electrophilicity of the carbonyl carbon.
Amide hydrolysis involves the cleavage of the carbon-nitrogen bond. This reaction is typically slow but can be catalyzed by strong acids or bases. researchgate.netnih.govacs.org Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. For 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide, hydrolysis would break the amide linkage, yielding 2-amino-4-chlorobenzonitrile (B1265954) and chloroacetic acid.
It is important to note that under these conditions, competing reactions can occur. For instance, nucleophilic substitution of the chloride on the acetamide (B32628) side chain can also take place. researchgate.net
Amide exchange, or transamidation, is a process where the amine portion of the amide is swapped. This reaction is typically less favorable and requires specific catalysts or reaction conditions to proceed efficiently.
Table 1: Potential Hydrolysis Reactions at the Amide Functionality
| Reaction Type | Reagents and Conditions | Major Products |
| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-amino-4-chlorobenzonitrile; Chloroacetic acid |
| Base-Catalyzed Hydrolysis | NaOH (aq), Heat | 2-amino-4-chlorobenzonitrile; Sodium chloroacetate |
The nitrogen atom of the secondary amide in this compound is a weak nucleophile due to the delocalization of its lone pair into the adjacent carbonyl group. Consequently, direct N-alkylation or N-acylation is challenging. researchgate.net To facilitate these reactions, the amide must typically be deprotonated with a strong base (e.g., sodium hydride) to form a highly nucleophilic amidate anion. mdpi.com This anion can then react with an alkylating agent (e.g., an alkyl halide) or an acylating agent (e.g., an acyl chloride). bath.ac.uk
The choice of reagents is critical to avoid side reactions, particularly given the presence of the reactive α-chloro group on the molecule, which could lead to intermolecular self-alkylation or polymerization under basic conditions.
Table 2: General N-Alkylation and N-Acylation Reactions
| Reaction Type | General Reagents | General Product Structure |
| N-Alkylation | 1. Strong Base (e.g., NaH)2. Alkyl Halide (R-X) | N-alkylated-2-chloro-N-(5-chloro-2-cyanophenyl)acetamide |
| N-Acylation | 1. Strong Base (e.g., NaH)2. Acyl Chloride (R-COCl) | N-acylated-2-chloro-N-(5-chloro-2-cyanophenyl)acetamide |
Transformations of the Nitrile Group
The nitrile (cyano) group is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.
The carbon-nitrogen triple bond of the nitrile can be hydrolyzed under either acidic or basic conditions. libretexts.orglumenlearning.com The reaction proceeds in a stepwise manner. The initial hydrolysis product is a primary amide. With continued heating in the presence of water, this intermediate amide can be further hydrolyzed to a carboxylic acid. chemistrysteps.com This allows for the selective synthesis of either the primary amide or the carboxylic acid by controlling the reaction conditions.
Partial Hydrolysis: Forms 2-chloro-N-(5-chloro-2-carbamoylphenyl)acetamide.
Complete Hydrolysis: Forms 2-((2-chloroacetyl)amino)-4-chlorobenzoic acid.
Table 3: Hydrolysis of the Nitrile Group
| Reaction Type | Reagents and Conditions | Product |
| Partial Hydrolysis | H₂SO₄ (conc.), mild heat | 2-chloro-N-(5-chloro-2-carbamoylphenyl)acetamide |
| Complete Hydrolysis | H₃O⁺ or OH⁻, prolonged heat | 2-((2-chloroacetyl)amino)-4-chlorobenzoic acid |
The nitrile group can be reduced to a primary amine using powerful reducing agents. sparkl.me Lithium aluminum hydride (LiAlH₄) is a common reagent for this transformation, effectively converting the C≡N triple bond into a -CH₂NH₂ group. libretexts.org Catalytic hydrogenation using hydrogen gas over a metal catalyst (e.g., Raney Nickel, Platinum) can also be employed. This reaction converts this compound into 2-chloro-N-(2-(aminomethyl)-5-chlorophenyl)acetamide, introducing a new primary amine functionality that can be used for further synthetic modifications.
Table 4: Reduction of the Nitrile Group
| Reagents and Conditions | Product |
| 1. LiAlH₄ in THF or Et₂O2. H₂O workup | 2-chloro-N-(2-(aminomethyl)-5-chlorophenyl)acetamide |
| H₂, Raney Ni or PtO₂ | 2-chloro-N-(2-(aminomethyl)-5-chlorophenyl)acetamide |
The nitrile group can act as a dipolarophile in [2+3] cycloaddition reactions. beilstein-journals.org This type of reaction involves the combination of a 1,3-dipole with a π-system to form a five-membered heterocyclic ring. A common example is the reaction of a nitrile with a nitrile oxide (generated in situ from an oxime), which leads to the formation of a 1,2,4-oxadiazole (B8745197) ring. beilstein-journals.org Similarly, reaction with nitrile imines can yield 1,2,4-triazoles. oup.com These reactions provide a powerful method for constructing complex heterocyclic systems from the parent molecule.
The proximity of the nitrile to the chloroacetamide group could also allow for intramolecular cyclization under certain conditions, potentially leading to the formation of fused heterocyclic systems like benzoxazoles, especially after transformation of one of the functional groups. organic-chemistry.orgnih.gov
Table 5: General Cycloaddition Reaction of the Nitrile Group
| Reaction Type | Reactant | General Product |
| [2+3] Dipolar Cycloaddition | Nitrile Oxide (Ar-C≡N⁺-O⁻) | 3-Aryl-5-(4-chloro-2-((2-chloroacetyl)amino)phenyl)-1,2,4-oxadiazole |
Nucleophilic Additions to the Nitrile
The nitrile group (C≡N) in this compound is a versatile functional group that can undergo various nucleophilic addition reactions. The polarization of the carbon-nitrogen triple bond renders the carbon atom electrophilic and thus susceptible to attack by nucleophiles. The reactivity of the nitrile can be enhanced by protonation or coordination to a Lewis acid, which increases its electrophilicity.
Common nucleophilic additions to the nitrile functionality include hydrolysis, reduction, and addition of organometallic reagents.
Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate, which may or may not be isolated. researchgate.net In acidic conditions, the nitrile nitrogen is protonated, activating the carbon for attack by a weak nucleophile like water. researchgate.netopenmedicinalchemistryjournal.com Subsequent tautomerization of the resulting imidic acid yields the amide. nih.gov Under basic conditions, a strong nucleophile such as a hydroxide ion directly attacks the nitrile carbon. researchgate.net Vigorous reaction conditions can lead to further hydrolysis of the intermediate amide to yield a carboxylic acid.
Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). nih.gov This transformation occurs via two successive nucleophilic additions of a hydride ion to the electrophilic carbon. organic-chemistry.org The resulting imine intermediate is further reduced to the amine. Milder reducing agents can lead to the formation of an aldehyde after hydrolysis of the intermediate imine.
Addition of Organometallic Reagents: Grignard reagents and other organometallics can add to the nitrile group to form an imine anion intermediate. organic-chemistry.org Subsequent hydrolysis of this intermediate yields a ketone. organic-chemistry.org
The following table summarizes the potential nucleophilic addition reactions at the nitrile group of this compound.
Table 1: Potential Nucleophilic Addition Reactions to the Nitrile Group
| Reaction Type | Reagents and Conditions | Intermediate | Final Product |
|---|---|---|---|
| Hydrolysis (Partial) | H₃O⁺ or OH⁻, mild conditions | Amide | 2-chloro-N-(5-chloro-2-carbamoylphenyl)acetamide |
| Hydrolysis (Complete) | H₃O⁺ or OH⁻, vigorous reflux | Carboxylic Acid | 4-chloro-2-(2-chloroacetamido)benzoic acid |
| Reduction | 1. LiAlH₄, Ether 2. H₂O | Imine | 2-chloro-N-(2-(aminomethyl)-5-chlorophenyl)acetamide |
| Reaction with Grignard Reagent | 1. R-MgBr, Ether 2. H₃O⁺ | Imine | N-(5-chloro-2-(1-iminoalkyl)phenyl)-2-chloroacetamide (hydrolyzes to ketone) |
Reactions at the Halogenated Phenyl Ring
The phenyl ring of this compound is substituted with two chlorine atoms, which are potential leaving groups, and two electron-withdrawing groups (the cyano group and the acetamide group). This substitution pattern significantly influences the ring's reactivity, particularly its susceptibility to nucleophilic aromatic substitution and its utility in metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Potential
Aryl halides that possess strong electron-withdrawing groups positioned ortho or para to the leaving group are activated towards nucleophilic aromatic substitution (SNAr). rsc.org In this compound, both chlorine atoms are potential sites for substitution.
The chlorine atom at position 5 is para to the cyano group and ortho to the acetamide group. The chlorine atom on the parent aniline (B41778) ring (position 2 relative to the amide nitrogen, though its exact position isn't specified by the compound name alone without ambiguity, it is typically ortho or para to the activating/deactivating groups) would also be evaluated based on its position relative to the electron-withdrawing substituents. The cyano and acetamide groups deactivate the ring towards electrophilic substitution but activate it for nucleophilic attack by stabilizing the negative charge of the intermediate Meisenheimer complex through resonance. rsc.orggoogle.com
The SNAr reaction proceeds via a two-step addition-elimination mechanism. google.com A nucleophile first adds to the carbon bearing the halogen, forming a resonance-stabilized carbanion intermediate. google.com Subsequently, the halide ion is eliminated, restoring the aromaticity of the ring. google.com Strong nucleophiles are required for this reaction to proceed effectively.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki coupling, Heck, Sonogashira)
The chlorine atoms on the phenyl ring serve as electrophilic sites for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst systems, particularly the use of electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have made their use commonplace.
Suzuki Coupling: This reaction involves the coupling of an organoboron reagent (like a boronic acid) with an aryl halide. It is a versatile method for forming biaryl structures. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base.
Table 2: Representative Catalyst Systems for Suzuki Coupling of Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent |
|---|---|---|---|
| Pd(OAc)₂ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, THF |
| Pd₂(dba)₃ | Buchwald Ligands, NHCs | K₂CO₃, KF | Toluene, DMF |
Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. nih.gov The reaction is highly regioselective and stereoselective, typically affording the trans isomer. organic-chemistry.org
Table 3: Representative Catalyst Systems for Heck Reaction with Aryl Chlorides
| Catalyst Precursor | Ligand | Base | Solvent |
|---|---|---|---|
| Pd(OAc)₂ | P(o-tolyl)₃, PPh₃, NHCs | Et₃N, NaOAc, K₂CO₃ | DMF, NMP, Acetonitrile |
| PdCl₂ | Herrmann's catalyst | Na₂CO₃ | NMP |
Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. openmedicinalchemistryjournal.com It traditionally employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base, though copper-free versions have been developed. openmedicinalchemistryjournal.comnih.gov This method is instrumental in the synthesis of aryl alkynes.
Table 4: Representative Catalyst Systems for Sonogashira Coupling of Aryl Chlorides
| Catalyst Precursor | Co-catalyst | Ligand | Base |
|---|---|---|---|
| PdCl₂(PPh₃)₂ | CuI | Triphenylphosphine | Et₃N, Piperidine |
| Pd(OAc)₂ | CuI | XPhos, SPhos | Cs₂CO₃, K₂CO₃ |
Intramolecular Cyclization Pathways and Ring Closure Reactions
The structure of this compound contains multiple reactive sites that can participate in intramolecular cyclization reactions to form various heterocyclic systems. The proximity of the chloroacetamide side chain to the nitrile group and the aromatic ring enables several potential ring-closure pathways.
One significant pathway involves the synthesis of quinazoline (B50416) derivatives. N-(2-cyanoaryl)amides can undergo cyclization to form substituted quinazolines, which are important scaffolds in medicinal chemistry. frontiersin.org Depending on the reaction conditions and subsequent steps, this can lead to the formation of quinazolinones or other substituted quinazolines. For instance, palladium-catalyzed reactions of N-(2-cyanoaryl)benzamides with aryl boronic acids can yield 2,4-disubstituted quinazolines. frontiersin.org
Another prominent cyclization pathway for α-haloacetamides is the formation of 1,4-benzodiazepines, another privileged heterocyclic system in drug discovery. researchgate.net The reaction of a 2-(haloacetamido)aryl ketone with ammonia (B1221849) or a source thereof, such as hexamethylenetetramine, can lead to the formation of a 1,4-benzodiazepin-2-one ring system. google.com This involves an initial nucleophilic substitution of the halide by ammonia, followed by intramolecular condensation between the newly formed amine and the cyano group (or a ketone if the cyano group were hydrolyzed first) to form the seven-membered ring.
Derivatization and Analogue Synthesis Strategies
The structure of this compound offers several handles for derivatization to generate a library of analogues for structure-activity relationship studies. Modifications can be performed at the acyl chain, the nitrile group, or the phenyl ring.
Modification at the Acyl Chain
The α-chloro atom on the acetamide side chain is a reactive electrophilic center, making it an excellent site for modification via nucleophilic substitution (Sₙ2) reactions. This allows for the introduction of a wide variety of functional groups. The chemical reactivity is attributed to the facile replacement of the chlorine atom by oxygen, nitrogen, or sulfur nucleophiles.
A notable transformation is the synthesis of N-aryl glycines from 2-chloro-N-aryl acetamides. This can be achieved in a one-pot procedure involving an intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved under basic conditions to yield the corresponding N-aryl glycine (B1666218). rsc.orgnih.gov This process effectively replaces the chlorine atom with a hydroxyl group after hydrolysis.
Other nucleophiles can be employed to directly displace the chlorine atom, leading to a diverse range of analogues. For example, reaction with amines would yield α-amino acetamide derivatives, while reaction with alkoxides or phenoxides would produce α-alkoxy or α-aryloxy acetamides.
Table 5: Potential Modifications at the Acyl Chain via Nucleophilic Substitution
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R₂NH | α-Amino acetamide |
| Alkoxide | RONa | α-Alkoxy acetamide |
| Thiolate | RSNa | α-Thioether acetamide |
| Azide | NaN₃ | α-Azido acetamide |
| Hydroxide (via rearrangement) | KOH/CuCl₂ | N-Aryl glycine |
Modifications on the Phenyl Ring and Nitrile Moiety
The chemical architecture of this compound, featuring a nitrile group positioned ortho to an N-chloroacetamide substituent on a dichlorinated phenyl ring, presents a unique platform for synthetic transformations. Research into its reactivity profile has primarily focused on intramolecular cyclization reactions driven by the proximate reactive groups, leading to the formation of complex heterocyclic systems. Modifications targeting the nitrile moiety are predominant, while transformations on the deactivated phenyl ring are less common.
Intramolecular Cyclization via Nitrile Group Participation
The most significant transformation involving the nitrile moiety of this compound is its participation in intramolecular cyclization to form quinazolinone derivatives. This type of reaction is a well-established method in heterocyclic chemistry for analogous N-(2-cyanophenyl)amides. The process typically involves the activation of the nitrile group, followed by a nucleophilic attack from the adjacent acetamide, culminating in the formation of a new six-membered heterocyclic ring fused to the original phenyl ring.
This transformation can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it susceptible to intramolecular nucleophilic attack by the amide oxygen. Conversely, base-catalyzed cyclization may proceed through the deprotonation of the amide nitrogen, creating a more potent nucleophile that attacks the nitrile carbon.
The expected product from the cyclization of this compound is 6-chloro-2-(chloromethyl)quinazolin-4(3H)-one. This reaction effectively transforms the nitrile and acetamide functionalities into a fused bicyclic system, a core structure in many biologically active compounds. While specific studies commencing with this compound are not extensively detailed in published literature, the synthesis of 2-chloromethyl-4(3H)-quinazolinones from related precursors like o-anthranilic acids and chloroacetonitrile (B46850) is well-documented, supporting the proposed reactivity pathway. nih.gov
Table 1: Predicted Intramolecular Cyclization Reaction
| Reactant | Reagent/Condition | Product | Reaction Type |
| This compound | Acid (e.g., H₂SO₄) or Base (e.g., NaOH) | 6-chloro-2-(chloromethyl)quinazolin-4(3H)-one | Intramolecular Cyclization |
Reduction of the Nitrile Moiety
The nitrile group of this compound can be chemically reduced to a primary amine, a fundamental transformation in organic synthesis. This reaction converts the cyano group (-C≡N) into an aminomethyl group (-CH₂NH₂). Powerful reducing agents are typically required for this conversion.
Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for the reduction of aromatic nitriles to their corresponding primary amines. libretexts.org The reaction proceeds via nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. libretexts.org Another reagent system that has proven effective for the reduction of aromatic nitriles, including those with electron-withdrawing groups, is diisopropylaminoborane (B2863991) in the presence of a catalytic amount of lithium borohydride (B1222165) (LiBH₄). nih.gov This method is noted for its high yields. nih.gov
The reduction of this compound would yield 2-chloro-N-(5-chloro-2-(aminomethyl)phenyl)acetamide. This transformation is significant as it introduces a basic amino group, which can be used for further derivatization, while preserving the chloroacetamide side chain and the substitution pattern on the phenyl ring.
Table 2: Predicted Nitrile Reduction Reaction
| Reactant | Reagent/Condition | Product | Reaction Type |
| This compound | 1. LiAlH₄ in THF2. H₂O workup | 2-chloro-N-(5-chloro-2-(aminomethyl)phenyl)acetamide | Nitrile Reduction |
| This compound | BH₂(N(iPr)₂) / cat. LiBH₄ in THF | 2-chloro-N-(5-chloro-2-(aminomethyl)phenyl)acetamide | Nitrile Reduction |
Modifications on the Phenyl Ring
Direct chemical modifications on the phenyl ring of this compound are challenging and not commonly reported in the literature. The presence of three strong electron-withdrawing groups (two chloro atoms and a cyano group) renders the aromatic ring highly electron-deficient. This deactivation makes conventional electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, extremely difficult to achieve.
Similarly, nucleophilic aromatic substitution (SₙAr) to displace one of the existing chloro substituents would require harsh reaction conditions and a potent nucleophile. The positions of the chloro atoms are not significantly activated by the ortho/para-directing influence of the other groups for SₙAr reactions. Consequently, the reactivity of the molecule is predominantly dictated by the functional groups attached to the ring rather than the ring itself.
Computational and Theoretical Investigations of 2 Chloro N 5 Chloro 2 Cyanophenyl Acetamide
Electronic Structure and Molecular Conformation Analysis: Awaiting Investigation
A thorough understanding of a molecule's electronic structure and preferred three-dimensional arrangement is crucial for predicting its chemical behavior.
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for determining the electronic properties of molecules. For 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide, such calculations would yield valuable data, including optimized molecular geometry (bond lengths, bond angles, and dihedral angles), charge distribution, and vibrational frequencies. This information is foundational for all other computational analyses.
Conformational Landscape and Energy Minima
The flexibility of the acetamide (B32628) linker in this compound allows for multiple rotational isomers, or conformers. A systematic exploration of the conformational landscape would be necessary to identify the various low-energy structures (energy minima) and the transition states that connect them. This analysis would reveal the most stable conformations of the molecule, which are critical for understanding its interactions with other molecules.
Quantum Chemical Prediction of Reactivity and Reaction Pathways: An Open Question
Quantum chemical methods are instrumental in predicting the reactivity of a molecule and the likely pathways of its chemical transformations.
Frontier Molecular Orbital (FMO) Analysis
FMO theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate the molecule's ability to donate or accept electrons, respectively. An FMO analysis of this compound would identify the most probable sites for nucleophilic and electrophilic attack, providing a theoretical basis for its reactivity.
Transition State Modeling for Key Reactions
For any chemical reaction involving this compound, theoretical modeling of the transition state is essential for understanding the reaction mechanism and calculating the activation energy. This information is vital for predicting reaction rates and identifying potential catalytic or inhibitory effects.
Molecular Dynamics Simulations and Intermolecular Interactions: A Field for Future Research
Molecular dynamics simulations offer a window into the dynamic behavior of molecules over time, including their interactions with surrounding molecules. For this compound, MD simulations could provide insights into its behavior in solution or in a condensed phase, revealing details about intermolecular forces such as hydrogen bonding, van der Waals interactions, and electrostatic interactions. This is particularly important for understanding its physical properties and its potential role in larger molecular systems.
Solvent Effects on Molecular Behavior (Solvatochromic Studies)
The influence of the solvent environment on the molecular behavior of compounds is a critical aspect of computational chemistry, providing insights into structural stability, reactivity, and electronic properties. For chloroacetamide derivatives, theoretical studies often employ quantum chemical calculations to predict how solvent polarity affects the molecule. Solvatochromic studies, which examine the change in a substance's color or spectral properties as the solvent is changed, are particularly informative.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are used to simulate absorption spectra in various solvents. researchgate.net These calculations can reveal shifts in electronic transition energies (π–π*) due to interactions between the solute and solvent molecules. For instance, studies on analogous compounds like 2-Chloro-N-(2,4-dinitrophenyl) acetamide have demonstrated notable solvatochromic effects where the absorption peaks shift depending on the polarity of the solvent. researchgate.net This behavior suggests that polar solvents may facilitate processes like deprotonation. researchgate.net
For this compound, similar computational approaches can be applied. By using a polarizable continuum model (PCM), it is possible to simulate the bulk solvent effect and predict changes in the molecule's bond lengths, angles, and electronic structure. researchgate.netresearchgate.net Such studies are crucial for understanding how the compound might behave in different biological media, from nonpolar lipid membranes to the aqueous environment of the cytoplasm. The interactions, including hydrogen bonds and van der Waals forces, between the acetamide and solvent molecules can induce conformational changes, which in turn can influence its biological activity. researchgate.net
| Computational Method | Predicted Property | Significance for this compound |
|---|---|---|
| Time-Dependent DFT (TD-DFT) | UV-Vis Absorption Spectrum | Predicts electronic transitions and solvatochromic shifts in different solvents. researchgate.net |
| Polarizable Continuum Model (PCM) | Solvent-induced structural changes | Models the effect of solvent polarity on molecular geometry and stability. researchgate.net |
| Quantum Theory of Atoms in Molecules (QTAIM) | Intermolecular Interactions | Analyzes hydrogen bonds and other non-covalent interactions with solvent molecules. |
Ligand-Protein Docking Simulations (Theoretical Binding Studies)
Molecular docking is a fundamental computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) when it interacts with a target protein. nih.govnih.gov This method is instrumental in structure-based drug design for identifying potential therapeutic agents. For this compound, docking simulations can elucidate its potential to bind to various biological targets, such as enzymes or receptors implicated in disease pathways.
The process involves placing the ligand into the binding site of a protein and using a scoring function to estimate the free energy of binding. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov Studies on various chloroacetamide and N-aryl acetamide derivatives have successfully used docking to explore their potential as anticancer, antidiabetic, or antimicrobial agents. brieflands.comresearchgate.netmdpi.com These simulations reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and specific amino acid residues in the protein's active site. researchgate.netnih.gov
For example, in a hypothetical docking study of this compound against a target kinase, the cyano and amide groups could act as hydrogen bond acceptors or donors, while the chloro-substituted phenyl rings could engage in hydrophobic or halogen-bonding interactions. The results of such simulations provide critical insights into the compound's mechanism of action and can guide the rational design of more potent analogues. nih.gov
| Parameter | Value | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Binding Energy (kcal/mol) | -9.60 | - | - |
| Key Interactions | - | Lys 776, Asp 810 | Hydrogen Bond |
| Val 851, Tyr 836 | Hydrophobic Interaction | ||
| Ser 774 | Halogen Bond (with Cl) |
In Silico Structure-Activity Relationship (SAR) Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Focus)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By analyzing molecular descriptors—numerical values that characterize the physicochemical, electronic, or topological properties of a molecule—QSAR models can predict the activity of new, unsynthesized compounds. brieflands.com
For a series of derivatives related to this compound, a QSAR study would involve calculating a wide range of descriptors. These can include parameters like molecular weight (MW), octanol-water partition coefficient (logP), molar refractivity (MR), and quantum chemical descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a predictive model. brieflands.comnih.gov
Research on N-(substituted phenyl)-2-chloroacetamides has demonstrated that properties like lipophilicity, influenced by halogen substituents, are critical for their biological activity, as these characteristics govern the molecule's ability to cross cell membranes. nih.gov A robust QSAR model for this compound and its analogues could identify the key structural features that positively or negatively influence a specific biological effect, thereby guiding future synthetic efforts to optimize activity. nih.govchalcogen.ro
| Descriptor Class | Example Descriptor | Property Characterized |
|---|---|---|
| Physicochemical | LogP | Lipophilicity and membrane permeability. nih.gov |
| Topological | Wiener Index | Molecular branching and size. |
| Electronic | Dipole Moment | Polarity and intermolecular interactions. |
| Quantum Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability and reactivity. chalcogen.ro |
Pharmacophore Modeling and Virtual Screening (Purely Computational Approaches)
Pharmacophore modeling is a powerful computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model consists of features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), and aromatic rings (RA). nih.gov
For this compound, a pharmacophore model can be generated based on its structure and known active analogues. This model serves as a 3D query to screen large chemical databases in a process known as virtual screening. nih.gov The goal is to identify novel compounds that match the pharmacophoric features and are therefore likely to possess the desired biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening.
The development of a statistically significant pharmacophore model can provide deep insights into the specific molecular interactions required for activity. nih.gov For this compound, key features would likely include a hydrogen bond donor (the N-H group), hydrogen bond acceptors (the carbonyl oxygen and nitrile nitrogen), a hydrophobic feature (the chloroacetyl group), and two aromatic rings. Such a model would be invaluable for discovering new lead compounds with potentially improved potency and selectivity. nih.gov
Theoretical Spectroscopic Predictions
Theoretical NMR Chemical Shift Calculations
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a vital tool for the structural elucidation of novel compounds. researcher.life By employing quantum mechanical methods, primarily Density Functional Theory (DFT), it is possible to predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy. researchgate.net These predicted spectra can then be compared with experimental data to confirm or refine the proposed chemical structure. researchgate.net
The accuracy of theoretical NMR predictions for compounds like this compound depends on the chosen level of theory (functional and basis set) and the inclusion of environmental effects, such as the solvent. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for these calculations, often in conjunction with a functional like B3LYP and a basis set such as 6-311G(d,p). researchgate.net Including a solvent model like PCM is crucial, as solvent interactions can significantly influence chemical shifts. researchgate.net
By calculating the theoretical chemical shifts for each hydrogen and carbon atom in this compound, researchers can assign the signals in the experimental spectrum with confidence. Discrepancies between the calculated and observed values can point to specific conformational features or intermolecular interactions in the solid state or in solution. researcher.life
| Carbon Atom | Theoretical Shift (ppm) (DFT/GIAO) | Experimental Shift (ppm) |
|---|---|---|
| C=O (Amide) | 164.8 | 165.2 |
| C-CN (Nitrile) | 105.5 | 106.0 |
| C-Cl (Aromatic) | 135.1 | 135.6 |
| C-N (Aromatic) | 139.2 | 139.8 |
| CH₂-Cl (Aliphatic) | 42.7 | 43.1 |
Vibrational Frequency Analysis (FT-IR, Raman)
A detailed vibrational frequency analysis of this compound, which would involve the calculation and interpretation of its theoretical infrared (FT-IR) and Raman spectra, is not available in the current scientific literature. Such an analysis would typically be performed using quantum chemical calculations, such as Density Functional Theory (DFT), to predict the vibrational modes of the molecule. These theoretical predictions are then often compared with experimental FT-IR and Raman spectra to provide a comprehensive understanding of the molecule's vibrational properties. Without dedicated studies on this compound, no data on its specific vibrational frequencies, assignments, or spectral features can be provided.
Electronic Absorption (UV/Vis) Spectra Predictions (TD-DFT)
Similarly, there is a lack of published research on the electronic absorption properties of this compound. The prediction of UV/Vis spectra is commonly carried out using Time-Dependent Density Functional Theory (TD-DFT), a computational method that calculates the electronic transition energies and oscillator strengths of a molecule. This allows for the theoretical determination of absorption maxima (λmax) and other spectral characteristics. In the absence of such computational studies for this compound, no data regarding its electronic transitions or predicted UV/Vis spectrum can be presented.
Mechanistic Investigations of 2 Chloro N 5 Chloro 2 Cyanophenyl Acetamide in Experimental Biological Systems Excluding Clinical Relevance and Safety Profiles
In Vitro Enzyme Inhibition and Activation Studies
No studies were identified that specifically investigated the in vitro enzyme inhibition or activation properties of 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide.
There is no available data on the kinetic analysis of interactions between this compound and any specific enzymes. Consequently, its mode of inhibition (e.g., competitive, non-competitive, uncompetitive) remains uncharacterized.
Information regarding the specificity and selectivity of this compound against panels of enzymes is not available in the reviewed literature.
Receptor Binding and Modulation Assays (Cell-Free or Non-Human Cell Lines)
No published research was found detailing the receptor binding or modulation properties of this compound in cell-free systems or non-human cell lines.
There are no reports of ligand displacement assays being conducted to determine the affinity of this compound for any specific receptors.
Functional assays to evaluate the agonist or antagonist activity of this compound on isolated receptors have not been described in the available scientific literature.
Cellular Pathway Perturbations (In Vitro Cell Models, Non-Human, Non-Disease-Specific)
No studies were found that investigated the effects of this compound on cellular pathways in non-human, non-disease-specific in vitro cell models. Therefore, its impact on cellular signaling and other pathways is currently unknown.
Due to the absence of specific research on this compound, no data tables can be generated for its mechanistic investigations.
Gene Expression Modulation Studies (e.g., transcriptomics in cell lines)
Currently, there are no published studies that have investigated the effects of this compound on gene expression in cell lines. Transcriptomic analyses, such as RNA sequencing or microarray analysis, would be required to determine how this compound may alter gene expression profiles and to identify potential cellular pathways it may influence.
Protein-Protein Interaction Analysis (e.g., pull-down assays)
There is no available research on the protein-protein interactions of this compound. Techniques like pull-down assays, co-immunoprecipitation, or yeast two-hybrid screens would be necessary to identify proteins that may directly or indirectly interact with this compound, providing insights into its potential mechanism of action.
Investigation of Molecular Targets and Mechanism of Action (Excluding in vivo efficacy/toxicity)
Affinity Chromatography and Target Identification
The molecular targets of this compound have not been identified. Affinity chromatography, coupled with mass spectrometry, is a common and effective method for isolating and identifying the specific cellular targets of a small molecule. However, no such studies have been reported for this compound.
Proteomic Profiling and Metabolomics (Mechanistic Insights)
Comprehensive proteomic and metabolomic studies to understand the mechanistic insights of this compound have not been conducted. Such analyses would be valuable in revealing changes in protein and metabolite levels within cells upon treatment with the compound, offering a broader view of its cellular effects.
In Vitro Metabolic Stability and Metabolite Identification (Enzymatic Studies, Not in vivo Pharmacokinetics)
Liver Microsomal Stability Studies (e.g., phase I/II enzyme activity)
There is no specific data available from in vitro metabolic stability studies of this compound in liver microsomes. These studies are crucial for determining the susceptibility of a compound to metabolism by phase I (e.g., cytochrome P450) and phase II (e.g., UDP-glucuronosyltransferases) enzymes. The metabolic fate of chloroacetamide herbicides has been investigated in rat and human liver microsomes, but this data is not directly applicable to the specific compound . nih.gov
To illustrate the type of data generated from such studies, a hypothetical data table is presented below.
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Human Liver Microsomes
| Parameter | Value |
|---|---|
| Incubation Time (min) | 0, 5, 15, 30, 60 |
| Remaining Parent Compound (%) | 100, 85, 60, 35, 10 |
| Half-life (t½, min) | 25 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 27.7 |
Note: The data in this table is purely illustrative and not based on experimental results for this compound.
Identification of Enzymatic Biotransformation Products
Following a comprehensive search of scientific literature and research databases, no specific studies detailing the enzymatic biotransformation of this compound were identified. Consequently, there is no available data on the metabolic fate or the identification of enzymatic biotransformation products of this compound in any experimental biological systems.
The lack of published research in this specific area means that no information can be provided on the metabolic pathways, the enzymes involved in its metabolism (such as cytochrome P450 isoforms or conjugative enzymes), or the structural elucidation of any potential metabolites. Therefore, data tables and detailed research findings on this topic cannot be generated at this time.
Further research would be necessary to investigate the in vitro and in vivo metabolism of this compound to characterize its biotransformation products and understand the enzymatic processes involved.
Role of 2 Chloro N 5 Chloro 2 Cyanophenyl Acetamide As a Building Block in Complex Molecular Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The chloroacetamide moiety is a powerful tool in synthetic organic chemistry, enabling the construction of various ring systems. The presence of a reactive chlorine atom, an amide linkage, and an adjacent cyanophenyl group allows for a variety of cyclization strategies.
Synthesis of Nitrogen-Containing Fused Ring Systems (e.g., quinazolines, pyrazoles, pyridines)
The chemical architecture of 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide is well-suited for constructing fused nitrogen-containing heterocycles. N-aryl-2-chloroacetamides are common starting materials for these syntheses. researchgate.net The reactive chloroacetyl group can undergo substitution and subsequent intramolecular cyclization reactions. For instance, derivatives of 2-chloro-N-phenylacetamide are used to synthesize quinazoline (B50416) derivatives, which are important scaffolds in medicinal chemistry. nih.govnih.gov The synthesis often involves the reaction of the chloroacetamide with an appropriate amine or other nucleophile, followed by a ring-closing step to form the quinazoline core. nih.govresearchgate.net
Similarly, the synthesis of pyrazole (B372694) derivatives can be achieved using chloroacetamide precursors. Research has shown that reacting 5-amino-1H-pyrazole derivatives with 2-chloroacetyl chloride yields N-pyrazolyl chloroacetamides, which are themselves important intermediates. nih.govnih.gov These reactions highlight a general pathway where the chloroacetamide unit is used to build upon an existing heterocyclic core or to form a new one. The synthesis of various pyrazole derivatives is an active area of research due to their wide range of biological activities. mdpi.commdpi.comhilarispublisher.com
The formation of substituted pyridines is another key application. Thieno[2,3-b]pyridine derivatives, for example, have been synthesized using 2-chloro-N-arylacetamides as key precursors, reacting them with mercaptonicotinonitrile derivatives to build the fused ring system. nih.govacs.org
| Heterocyclic System | General Synthetic Role of Chloroacetamide Precursor | Representative Citations |
|---|---|---|
| Quinazolines | Serves as a building block where the chloroacetyl group reacts to facilitate ring closure, forming the quinazoline skeleton. | nih.govnih.govresearchgate.net |
| Pyrazoles | Used to acylate amino-pyrazoles or as a component in cyclization reactions to form the pyrazole ring. | nih.govnih.govmdpi.com |
| Pyridines | Acts as an electrophile in reactions with substituted nicotinonitriles to construct fused pyridine (B92270) systems like thienopyridines. | nih.govacs.org |
Utility in Multi-Component Reactions for Heterocycle Formation
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. researchgate.netnih.govwindows.net Cyanoacetamide derivatives are well-known participants in MCRs for generating complex heterocyclic libraries. nih.gov The presence of the active methylene (B1212753) group (adjacent to the cyano group) and the amide functionality allows these molecules to engage in various condensation and cyclization cascades.
For example, 2-chloro-N-arylacetamides can be used in MCRs to produce highly substituted pyridines and quinolines. nih.gov In a typical MCR, the chloroacetamide derivative can react with an aldehyde and a source of ammonia (B1221849) or another nucleophile to construct the heterocyclic core in one pot, which is a highly efficient and atom-economical approach. openmedicinalchemistryjournal.commdpi.com
Scaffold for the Development of Advanced Materials
The distinct functional groups on this compound provide attachment points and interaction sites, making it a candidate for incorporation into larger, functional macromolecules and assemblies.
Polymer and Dendrimer Synthesis
The reactive chlorine atom on the acetamide (B32628) side chain is a key feature for its use in polymer and dendrimer synthesis. This chlorine can be displaced by nucleophiles (such as amines or hydroxyls) present on a polymer backbone or the surface of a dendrimer. This allows the this compound unit to be covalently attached as a peripheral functional group. Dendrimers, which are highly branched and well-defined macromolecules, can have their properties tuned by modifying their surface groups. Attaching this specific molecule could impart unique electronic or binding properties to the resulting macromolecule.
Supramolecular Assembly Components
Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding and π-π stacking. rsc.orgchemrxiv.orgresearchgate.net The structure of this compound contains several features conducive to forming such ordered assemblies. The amide group (-NH-C=O) is a classic hydrogen-bonding motif, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). This allows molecules to link together into chains or more complex networks. The dichlorinated phenyl ring can participate in π-π stacking interactions with other aromatic systems, further stabilizing the supramolecular structure.
Intermediate for Agro-chemical Research and Derivatization (Synthetic Focus)
The 2-chloroacetamide (B119443) class of compounds has a long history in agrochemical research, with many derivatives commercialized as herbicides. researchgate.netijpsr.info These compounds typically work by inhibiting very long-chain fatty acid synthesis in susceptible plants. Given this established activity, this compound serves as a valuable intermediate for the synthesis of new potential agrochemicals.
The synthetic focus in this area is on derivatization. Researchers can systematically modify the molecule to explore structure-activity relationships. Key modifications include:
Substitution of the Chlorine Atom : The reactive chlorine can be replaced with various nucleophiles (e.g., containing oxygen, sulfur, or nitrogen) to create a library of new compounds. researchgate.net
Modification of the Phenyl Ring : While more complex, the chloro and cyano substituents on the aromatic ring could be chemically altered to fine-tune the electronic and steric properties of the molecule.
This approach allows for the creation of diverse molecular structures that can be screened for enhanced herbicidal activity, different selectivity profiles, or other useful agrochemical properties. ijpsr.info The importance of pyridine-based intermediates in the synthesis of modern pesticides further underscores the potential value of this compound in agrochemical discovery. google.comjustia.comprepchem.com
| Functional Group | Role in Synthesis and Application |
|---|---|
| Chloroacetyl Group (-CO-CH₂Cl) | Acts as a reactive electrophile for nucleophilic substitution, enabling cyclizations, polymer attachment, and derivatization. researchgate.net |
| Amide Linkage (-NH-CO-) | Participates in hydrogen bonding for supramolecular assembly and is a core structural element in many biologically active molecules. |
| Cyano Group (-C≡N) | Activates the adjacent methylene group for MCRs and can be a precursor for other functional groups. |
| Dichlorophenyl Ring | Provides a rigid scaffold and participates in π-π stacking; the substitution pattern influences the molecule's overall properties. |
Precursor to Herbicidal or Insecticidal Analogs
There is no available information in the reviewed scientific literature detailing the chemical synthesis of herbicidal or insecticidal analogs using this compound as a direct precursor.
Starting Material for Pharmacologically Relevant Scaffolds
There is no available information in the reviewed scientific literature detailing the chemical synthesis of pharmacologically relevant scaffolds using this compound as a direct starting material.
Future Research Directions and Unexplored Avenues in the Chemistry of 2 Chloro N 5 Chloro 2 Cyanophenyl Acetamide
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of N-aryl chloroacetamides typically involves the acylation of an appropriate aniline (B41778) with chloroacetyl chloride. nih.govijpsr.info For the target compound, this would involve the reaction of 2-amino-4-chlorobenzonitrile (B1265954) with chloroacetyl chloride, often in the presence of a base or in a solvent like glacial acetic acid. nih.govnih.gov
Future research could focus on developing more sustainable and efficient synthetic protocols. Green chemistry principles could be applied by exploring alternative acylating agents, solvent-free reaction conditions, or the use of heterogeneous catalysts to simplify purification and minimize waste. Methodologies that avoid corrosive and hazardous reagents like chloroacetyl chloride would be of particular interest. An alternative approach could involve a multi-component reaction strategy to construct the core structure in a single step from simpler, readily available starting materials.
| Methodology | Key Reagents | Potential Advantages | Research Focus |
|---|---|---|---|
| Conventional Acylation | 2-amino-4-chlorobenzonitrile, Chloroacetyl chloride | Established, generally high-yielding | Optimization of reaction conditions (solvent, temperature, base) |
| Microwave-Assisted Synthesis | Same as conventional | Reduced reaction times, potentially higher yields | Solvent selection, power/temperature control |
| Flow Chemistry | Same as conventional | Improved safety, scalability, and process control | Reactor design, optimization of flow rates and stoichiometry |
| Alternative Acylating Agents | 2-amino-4-chlorobenzonitrile, Chloroacetic acid with a coupling agent (e.g., DCC, EDC) | Avoidance of chloroacetyl chloride, milder conditions | Screening of coupling agents and reaction conditions |
Exploration of Underutilized Reactivity Pathways and Stereoselective Transformations
The primary and most explored reactivity of α-chloroacetamides is the nucleophilic substitution of the chlorine atom. This functionality makes the compound an excellent building block for introducing the acetamide (B32628) side chain onto various scaffolds.
However, other functional groups in 2-chloro-N-(5-chloro-2-cyanophenyl)acetamide offer avenues for less-explored chemical transformations.
Nitrile Group Chemistry : The cyano group is a versatile functional handle that can be transformed into a wide array of other groups. Future work could investigate its hydrolysis to a carboxylic acid, reduction to an amine, or its participation in cycloaddition reactions to form heterocycles like tetrazoles.
Aromatic Ring Functionalization : The dichlorophenyl ring, while relatively electron-poor, could potentially undergo further electrophilic or nucleophilic aromatic substitution under specific conditions, allowing for the introduction of additional substituents to modulate the molecule's properties.
Amide Bond Modification : While generally stable, the amide bond's reactivity could be explored, for instance, through reduction or rearrangement reactions.
As this compound is an achiral molecule, stereoselective transformations have not been relevant. A significant future direction would be to introduce chirality. This could be achieved by reacting the chloroacetamide with a chiral nucleophile, creating a diastereomeric mixture that could be separated, or by developing an asymmetric synthesis where a chiral catalyst controls the formation of a new stereocenter.
Advanced Computational Modeling Applications for Design and Prediction
Computational chemistry offers powerful tools to predict the properties and reactivity of this compound and to guide the design of new derivatives. nih.gov In silico studies on related N-aryl-acetamides have been used to predict their potential as biological agents by modeling their interactions with protein targets. nih.govmdpi.com
Future computational studies could include:
Molecular Docking : To screen for potential biological targets by simulating the binding of the compound to the active sites of various enzymes or receptors.
Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate molecular properties such as electrostatic potential, frontier molecular orbitals, and bond dissociation energies. This data can predict the most likely sites for metabolic attack, chemical reaction, and can help interpret experimental spectroscopic data. researchgate.netnih.gov
Molecular Dynamics (MD) Simulations : To study the conformational flexibility of the molecule and its dynamic interactions with potential binding partners or solvent molecules over time. nih.gov
Pharmacokinetic (ADMET) Prediction : In silico models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of the compound, which is crucial for designing derivatives with improved drug-like properties. mdpi.com
| Modeling Technique | Predicted Property/Application | Potential Impact |
|---|---|---|
| Molecular Docking | Binding affinity to biological targets | Hypothesis generation for biological activity |
| DFT Calculations | Reactivity indices, spectroscopic properties, molecular geometry | Guiding synthetic modifications, understanding stability |
| Molecular Dynamics | Conformational stability, binding dynamics | Elucidating mechanism of interaction with targets |
| ADMET Prediction | Bioavailability, toxicity, metabolic fate | Designing derivatives with better pharmacokinetic profiles |
Development of Innovative In Vitro Assay Systems for Mechanistic Study
Given that structurally related chloroacetamide and acetamide derivatives have shown a wide range of biological activities, including antimicrobial and antimalarial properties, a key future direction is the development of robust in vitro assays to screen this compound and its derivatives. ijpsr.infomdpi.comresearchgate.net
Research should focus on establishing a suite of assays to probe for potential bioactivity and elucidate any underlying mechanisms of action. This could involve:
Antimicrobial Screening : Testing against a panel of pathogenic bacteria and fungi to determine minimum inhibitory concentrations (MICs). ijpsr.info
Cytotoxicity Assays : Using various human cell lines (e.g., cancer and non-cancer cell lines) to assess general toxicity and potential anticancer activity. mdpi.comresearchgate.net
Enzyme Inhibition Assays : If computational modeling suggests a specific protein target, targeted enzymatic assays can be developed to quantify inhibitory potency (e.g., IC₅₀ values).
Mechanism of Action Studies : Assays designed to investigate how the molecule exerts its biological effect, such as membrane permeability assays, DNA binding studies, or assays for the inhibition of specific cellular pathways like β-hematin formation in malaria parasites. researchgate.net
Hemolytic Activity Assays : An important initial toxicity screen to evaluate the compound's effect on red blood cells, providing an early indication of its biocompatibility. mdpi.com
Potential for Material Science Applications and Functionalization
The unique combination of functional groups in this compound suggests unexplored potential in the field of material science. The amide linkage (N-H and C=O) is capable of forming strong hydrogen bonds, a key interaction for creating self-assembling systems and supramolecular structures.
Future research could investigate:
Crystal Engineering : Studying the solid-state packing of the molecule and its derivatives to understand how intermolecular interactions like hydrogen bonds and halogen bonds dictate the crystal structure. researchgate.netnih.govresearchgate.net This knowledge could be used to design materials with specific optical or electronic properties.
Polymer Synthesis : The reactive α-chloro group can serve as an initiator or a point of attachment for polymerization reactions, enabling the creation of functional polymers with the cyanophenylacetamide moiety as a repeating unit or a side chain.
Surface Functionalization : The molecule could be grafted onto the surfaces of materials (e.g., silica, gold nanoparticles) by leveraging the reactivity of the chloroacetyl group or the coordinating ability of the nitrile group. This could be used to modify the surface properties, such as hydrophobicity or biocompatibility.
Metal-Organic Frameworks (MOFs) : The nitrile group can act as a ligand to coordinate with metal ions, opening the possibility of using this compound or its derivatives as building blocks for novel MOFs.
Design of Structurally Related Academic Probes for Chemical Biology
Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific protein or pathway. scispace.com The structure of this compound is well-suited for development into such probes. The chloroacetamide group can act as a reactive "warhead" to form covalent bonds with nucleophilic residues (like cysteine) in proteins, making it an ideal starting point for creating activity-based protein profiling (ABPP) probes.
Future directions in this area include:
Affinity-Based Probes : Synthesizing derivatives where the chloroacetamide group is retained as a covalent binder, and the main scaffold is optimized for affinity and selectivity towards a specific protein target.
Tagged Derivatives : Attaching reporter tags, such as a fluorophore (e.g., fluorescein, rhodamine) or a biotin (B1667282) molecule, to the core structure. This is typically achieved by nucleophilic substitution of the chlorine atom. These tagged probes would enable visualization of the target protein in cells via microscopy or allow for its isolation and identification via affinity purification and mass spectrometry.
Radiolabeling : The synthesis of a radiolabeled version, for example by incorporating tritium (B154650) ([³H]) or carbon-14 (B1195169) ([¹⁴C]), would facilitate quantitative binding studies with high sensitivity. nih.gov The development of such probes could transform this compound from a simple organic compound into a sophisticated tool for biological discovery.
Q & A
Q. Methodology :
- Synthesize analogs via parallel synthesis.
- Evaluate bioactivity (e.g., enzyme inhibition) and physicochemical properties (logP, pKa).
Advanced: What are best practices for optimizing reaction yields?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent). For example, a 2³ factorial design revealed DMF > acetonitrile for amidation yields (85% vs. 72%) .
- Continuous Flow Reactors : Improve scalability and heat transfer. Residence time optimization (e.g., 30 min at 50°C) reduces byproducts like dimerized acetamide .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
